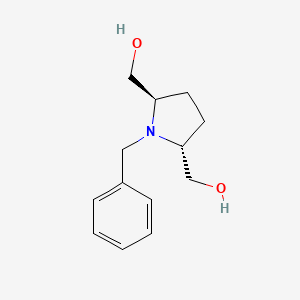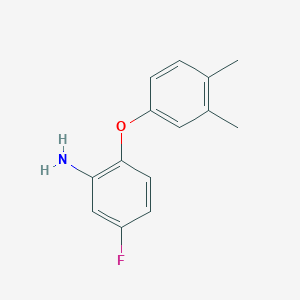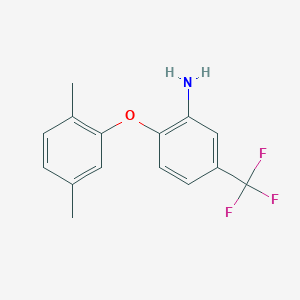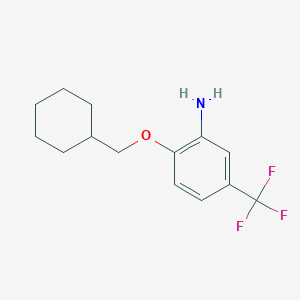
(S)-1-(5-chloropyridin-2-yl)ethanamine
Overview
Description
“(S)-1-(5-chloropyridin-2-yl)ethanamine” is a chemical compound with the molecular formula C7H9ClN2 . It is also known as "2-(5-Chloropyridin-2-YL)ethanamine" .
Molecular Structure Analysis
The molecular structure of “this compound” can be found in databases like PubChem . The compound has a chlorine atom attached to the 5-position of a pyridine ring, and an ethanamine group attached to the 2-position .Physical And Chemical Properties Analysis
“this compound” has a molecular weight of 156.61 . More detailed physical and chemical properties can be found in databases like PubChem .Scientific Research Applications
DNA Binding and Cytotoxicity Studies
(S)-1-(5-chloropyridin-2-yl)ethanamine has been researched in the context of copper (II) complexes with DNA binding capabilities. These complexes demonstrate significant DNA binding propensity, minor structural changes in DNA upon binding, and kinetic DNA cleavage activity. They also exhibit low toxicity to different cancer cell lines, suggesting potential applications in cancer research (Kumar et al., 2012).
Corrosion Inhibition
Research on cadmium (II) Schiff base complexes, incorporating ligands similar to this compound, has shown potential applications in corrosion inhibition. These complexes have been tested for their ability to inhibit corrosion on mild steel, offering insights into new materials and corrosion engineering (Das et al., 2017).
Biological Activities and DNA Cleavage
Studies involving derivatives of this compound in copper(II) complexes have shown avid binding to calf thymus DNA, nucleolytic cleavage activities, and in vitro anticancer activities. These findings suggest potential applications in the development of anticancer drugs (Mustafa et al., 2015).
Catalytic Activities in Hydrogenation
Research on chiral (pyridyl)imine nickel(II) complexes, where ligands similar to this compound are used, has explored their potential in catalytic activities, particularly in asymmetric transfer hydrogenation of ketones. This opens possibilities in asymmetric synthesis and catalysis (Kumah et al., 2019).
Applications in Polymer Chemistry
The compound has been utilized in the synthesis of zinc complexes for the ring-opening polymerization of rac-lactide. This application is crucial in the field of polymer chemistry, particularly in synthesizing biodegradable polymers (Nayab et al., 2012).
Antitumor Activity
Derivatives of this compound have been studied for their potential antitumor activity. These compounds have shown promising results in in vitro cancer cell line assays, suggesting their potential use in cancer therapy (Maftei et al., 2016).
properties
IUPAC Name |
(1S)-1-(5-chloropyridin-2-yl)ethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClN2/c1-5(9)7-3-2-6(8)4-10-7/h2-5H,9H2,1H3/t5-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMFCMANDGJSIMX-YFKPBYRVSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC=C(C=C1)Cl)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=NC=C(C=C1)Cl)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



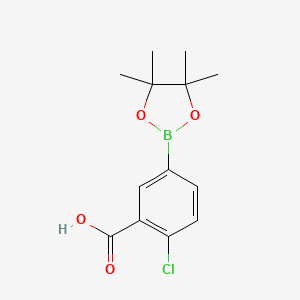
![(7-(Trifluoromethyl)benzo[b]thiophen-2-yl)boronic acid](/img/structure/B3169329.png)
![2-[3-(Pyridin-2-YL)-1,2,4-oxadiazol-5-YL]ethan-1-amine](/img/structure/B3169337.png)
![[(5-Isopropyl-1,2,4-oxadiazol-3-yl)methyl]amine](/img/structure/B3169343.png)
![Hexahydro-oxazolo[3,4-a]pyrazin-3-one](/img/structure/B3169346.png)

